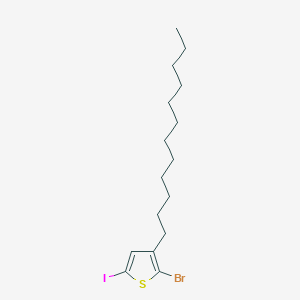

2-Bromo-3-dodecyl-5-iodothiophene

Description

Significance of Functionalized Thiophene (B33073) Monomers in Conjugated Polymer Systems

Functionalized thiophene monomers are fundamental to the synthesis of conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs). magtech.com.cnresearchgate.net The substituent at the 3-position of the thiophene ring, such as an alkyl chain, enhances the solubility and processability of the polymer. nih.gov More importantly, the arrangement of these monomers in the polymer chain, known as regioregularity, has a profound impact on the material's properties. Regioregular head-to-tail (HT) coupled polythiophenes can self-assemble into highly ordered structures, which facilitates charge transport and leads to superior electronic and photonic performance compared to their regioirregular counterparts. cmu.eduacs.org The steric hindrance in regioirregular polymers, caused by head-to-head (HH) couplings, forces a twist in the polymer backbone, disrupting conjugation and diminishing conductivity. cmu.edu Therefore, the design of functionalized thiophene monomers is critical for controlling the polymer's structure and achieving desired performance in electronic devices. nih.govnih.gov

Overview of Dihalo-functionalized Thiophenes as Advanced Building Blocks

Dihalo-functionalized thiophenes are particularly valuable as advanced building blocks in polymer synthesis. The presence of two different halogen atoms (e.g., bromine and iodine) at specific positions on the thiophene ring allows for selective, controlled cross-coupling reactions. This differential reactivity is exploited in methods like Grignard Metathesis (GRIM) polymerization and other metal-catalyzed coupling reactions to synthesize regioregular polymers. researchgate.netacs.org For instance, in a 2,5-dihalo-3-alkylthiophene, the carbon-iodine bond is typically more reactive than the carbon-bromine bond, allowing for regioselective metal-halogen exchange and subsequent polymerization. This control is essential for producing polymers with well-defined structures, molecular weights, and low polydispersity, which are crucial for high-performance organic electronic devices. nih.govnih.gov

Specific Context of 2-Bromo-3-dodecyl-5-iodothiophene as a Versatile Monomer for Macromolecular Synthesis

This compound stands out as a highly versatile and strategically important monomer for macromolecular synthesis. researchgate.net Its structure is optimized for controlled polymerization methods like Kumada catalyst-transfer polymerization (KCTP) and Grignard metathesis (GRIM) polymerization. nih.govresearchgate.netmdpi.com The synthesis of this monomer is typically achieved through the regioselective iodination of 2-bromo-3-dodecylthiophene (B52688). acs.org

The key to its versatility lies in the differential reactivity of the bromine and iodine substituents. In GRIM polymerization, a Grignard reagent like isopropylmagnesium chloride selectively reacts with the more labile iodine at the 5-position, creating a magnesiated thiophene intermediate. acs.orgnih.gov This intermediate then undergoes nickel-catalyzed cross-coupling polymerization. The nickel catalyst facilitates a living, chain-growth process, allowing for the synthesis of poly(3-dodecylthiophene) with controlled molecular weight and high regioregularity (>98% HT). acs.orgnih.gov The less reactive C-Br bond at the 2-position remains available for the propagation of the polymer chain. nih.gov This controlled approach makes this compound a superior monomer for creating well-defined, high-performance conjugated polymers tailored for advanced electronic applications. acs.orgmdpi.com

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₂₆BrIS |

| Molecular Weight | 457.26 g/mol |

| CAS Number | 306769-48-2 |

| Appearance | Data not available |

| Flash Point | 210 °C |

| InChI Key | NUMNAXSVZXXUAM-UHFFFAOYSA-N |

| Purity | ≥95% |

Note: Data sourced from publicly available information. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-dodecyl-5-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BrIS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)19-16(14)17/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMNAXSVZXXUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Dodecyl 5 Iodothiophene

Precursor Synthesis Pathways to Dodecyl-Substituted Thiophenes

The journey towards 2-bromo-3-dodecyl-5-iodothiophene begins with the synthesis of appropriately substituted thiophene (B33073) precursors. The presence of the dodecyl chain is crucial for imparting solubility and influencing the self-assembly properties of the final materials.

Synthesis of 3-Dodecylthiophene (B10105) Intermediates

The foundational precursor, 3-dodecylthiophene, is typically synthesized via cross-coupling reactions. A common and effective method involves the Kumada cross-coupling reaction, where a Grignard reagent derived from a dodecyl halide is coupled with a brominated thiophene derivative. For instance, the reaction of 3-bromothiophene (B43185) with dodecylmagnesium bromide in the presence of a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2), provides 3-dodecylthiophene in good yields. researchgate.net

Another approach involves the initial protection of a functional group on a dodecyl chain, followed by coupling and deprotection. For example, 12-bromododecanol can be protected as a tetrahydropyranyl (THP) ether. The corresponding Grignard reagent is then coupled with 3-bromothiophene using a nickel catalyst. Subsequent deprotection and conversion of the hydroxyl group back to a bromide provides 3-(12-bromododecyl)thiophene, which can be a versatile intermediate for further functionalization. mdpi.com

| Entry | Reactants | Catalyst | Solvent | Yield (%) | Reference |

| 1 | 3-Bromothiophene, Dodecylmagnesium bromide | Ni(dppp)Cl₂ | THF | 60-85 | researchgate.net |

| 2 | 3-Bromothiophene, Grignard of Br(CH₂)₁₂OTHP | Ni(dppp)Cl₂ | THF | ~67 | mdpi.com |

| Table 1: Synthesis of 3-Dodecylthiophene Intermediates |

Synthesis of 2-Bromo-3-dodecylthiophene (B52688) Precursors

With 3-dodecylthiophene in hand, the next step is the regioselective bromination at the 2-position of the thiophene ring. The directing effect of the alkyl group at the 3-position favors substitution at the adjacent C2 and C5 positions. To achieve mono-bromination at the desired position, careful selection of the brominating agent and reaction conditions is essential.

A widely used method for this transformation is the reaction of 3-dodecylthiophene with N-bromosuccinimide (NBS) in a mixture of solvents such as chloroform (B151607) and acetic acid. acs.org This method generally provides the 2-bromo-3-dodecylthiophene in high yields. The reaction is typically carried out at room temperature or slightly below to control selectivity and minimize the formation of di-brominated byproducts.

| Entry | Substrate | Brominating Agent | Solvent | Yield (%) | Reference |

| 1 | 3-Dodecylthiophene | NBS | Chloroform/Acetic Acid (1:1) | 70-92 | acs.org |

| Table 2: Synthesis of 2-Bromo-3-dodecylthiophene |

Regioselective Halogenation Strategies for Dibromo-Iodothiophenes

The final and most critical stage in the synthesis of the target compound is the introduction of the iodine atom at the 5-position of the 2-bromo-3-dodecylthiophene precursor. This requires a regioselective iodination reaction that does not interfere with the existing bromo substituent.

Sequential Bromination and Iodination Procedures

A common and effective strategy involves a sequential halogenation approach. Starting from 2-bromo-3-dodecylthiophene, the remaining vacant α-position (C5) is selectively iodinated. N-Iodosuccinimide (NIS) is a frequently employed reagent for this purpose, often in the presence of a catalyst or in a suitable solvent system that promotes electrophilic aromatic substitution. mdpi.com The reaction is typically performed at low temperatures to ensure high regioselectivity. For instance, treating 2-bromo-3-(12-bromododecyl)thiophene with one equivalent of NIS in a mixture of chloroform and acetic acid at 0 °C leads to the desired 2-bromo-3-(12-bromododecyl)-5-iodothiophene. mdpi.com This demonstrates the feasibility of selectively iodinating the C5 position without affecting the C2-bromo substituent.

Direct Halogenation Methods with Specific Reagents (e.g., NIS/Iodosobenzene (B1197198) Diacetate)

A direct and efficient method for the synthesis of this compound involves the use of a combination of iodine and an oxidizing agent. One such reported procedure utilizes iodine in the presence of iodosobenzene diacetate. acs.org In this one-pot reaction, 2-bromo-3-dodecylthiophene is dissolved in chloroform, and then iodine and iodosobenzene diacetate are added. acs.org This method provides a direct route to the target molecule, bypassing the need for isolating intermediates in some cases. The choice of iodine source and activator is critical for achieving high yields and selectivity. N-Iodosuccinimide (NIS) is another powerful and commonly used reagent for the iodination of aromatic and heteroaromatic compounds. organic-chemistry.org Its reactivity can be tuned by the choice of solvent and the addition of acid catalysts, allowing for the iodination of even deactivated systems. organic-chemistry.orgresearchgate.net

| Entry | Substrate | Iodinating Agent/System | Solvent | Yield (%) | Reference |

| 1 | 2-Bromo-3-(12-bromododecyl)thiophene | NIS | Chloroform/Acetic Acid | - | mdpi.com |

| 2 | 2-Bromo-3-dodecylthiophene | Iodine/Iodosobenzene diacetate | Chloroform | - | acs.org |

| Table 3: Regioselective Iodination of 2-Bromo-3-dodecylthiophene |

Optimization of Reaction Conditions and Scalability

For the practical application of this compound in materials science, the optimization of reaction conditions and the scalability of the synthesis are of paramount importance. Research efforts have focused on improving yields, minimizing reaction times, and developing procedures that are amenable to large-scale production.

The synthesis of the 3-dodecylthiophene precursor via Kumada coupling has been shown to be scalable, with yields remaining high even on larger scales. researchgate.net The purification of this intermediate is typically achieved by distillation.

For the bromination step using NBS, controlling the stoichiometry of the reagent is crucial to prevent over-bromination. The reaction is generally fast and can be performed at ambient temperatures, making it suitable for larger-scale synthesis. acs.org

The final iodination step often requires careful temperature control to maintain regioselectivity. The use of reagents like NIS offers advantages in terms of handling and safety compared to molecular iodine. The scalability of Suzuki coupling reactions, which are related to the synthesis of the precursors, has been well-established, suggesting that the synthesis of oligothiophene building blocks, including this compound, can be scaled up effectively. sigmaaldrich.com Reports have demonstrated the synthesis of related thiophene monomers on the gram scale, indicating the potential for producing significant quantities of the target compound. acs.org For instance, the synthesis of this compound has been reported on a 31.05 g scale of the starting 2-bromo-3-dodecylthiophene. acs.org

| Synthetic Step | Key Parameters for Optimization | Scalability Considerations |

| 3-Dodecylthiophene Synthesis | Catalyst loading, reaction temperature, Grignard reagent quality. | Availability and cost of starting materials and catalyst, purification by distillation. |

| 2-Bromo-3-dodecylthiophene Synthesis | Stoichiometry of NBS, reaction time, solvent choice. | Efficient heat management, safe handling of NBS, purification methods. |

| This compound Synthesis | Temperature control, choice of iodinating agent and catalyst, reaction time. | Cost and availability of iodine sources and catalysts, purification of the final product. |

| Table 4: Optimization and Scalability Considerations |

Polymerization Mechanisms and Kinetics Involving 2 Bromo 3 Dodecyl 5 Iodothiophene

Grignard Metathesis (GRIM) Polymerization of Thiophene (B33073) Derivatives

Grignard Metathesis (GRIM) polymerization is a prominent chain-growth condensation polymerization method for synthesizing well-defined conjugated polymers like poly(3-dodecylthiophene) (P3DDT). wikipedia.orgrsc.org This technique involves the reaction of a dihalogenated thiophene monomer with a Grignard reagent, followed by the addition of a transition metal catalyst. cmu.edu The use of 2-bromo-3-alkyl-5-iodothiophene monomers is particularly advantageous as the selective magnesium-halogen exchange at the more reactive iodine site leads to a single, reactive Grignard species, which enhances the regioregularity of the resulting polymer. unito.it

Chain-Growth Characteristics and "Quasi-Living" Polymerization

GRIM polymerization of 3-alkylthiophenes exhibits characteristics of a "quasi-living" polymerization. researchgate.netresearchgate.net In a living polymerization, chain termination and transfer reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI). wikipedia.org

The process is more accurately described as a catalyst-transfer polycondensation. wikipedia.org In this mechanism, the catalyst remains associated with the end of the growing polymer chain and mediates the addition of new monomer units. wikipedia.org This controlled, chain-growth nature allows for the molecular weight of the polymer to be predetermined by the monomer-to-catalyst feed ratio. researchgate.netresearchgate.net Nickel-mediated GRIM polymerization, in particular, has been shown to produce regioregular poly(3-hexylthiophene) (P3HT) with low polydispersity and well-defined molecular weights, consistent with a living chain-growth mechanism. rsc.org

Influence of Transition Metal Catalysts (e.g., Ni(dppp)Cl2)

The choice of transition metal catalyst is critical in GRIM polymerization, profoundly influencing the reaction kinetics, polymer structure, and properties. Nickel-based catalysts are highly effective, with Ni(dppp)Cl2, where dppp is 1,3-bis(diphenylphosphino)propane, being one of the most commonly used. rsc.orgnih.govrsc.org

Mechanistic Insights into Magnesium-Halogen Exchange and Propagation Steps

The GRIM method begins with a magnesium-halogen exchange reaction. For a monomer like 2-bromo-3-dodecyl-5-iodothiophene, the exchange is highly selective. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, leading to a regioselective reaction with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) to form the reactive monomer species, 2-bromo-3-dodecyl-5-(chloromagnesio)thiophene. unito.itwikipedia.org This high selectivity avoids the formation of isomeric Grignard reagents, which is a common issue with dibrominated monomers and is key to obtaining highly regioregular polymers. cmu.eduunito.it

Once the magnesiated monomer is formed, the polymerization proceeds via a catalytic cycle involving the transition metal catalyst. The generally accepted propagation mechanism consists of three main steps: nih.govrsc.org

Oxidative Addition: The Ni(0) catalyst oxidatively adds to the carbon-bromine bond of a monomer or the growing polymer chain.

Transmetalation: The organomagnesium group of an incoming monomer displaces the halide on the nickel center. This step is the rate-determining step when using Ni(dppp)Cl2. umich.edu

Reductive Elimination: The two organic groups on the nickel center couple, forming a new C-C bond and regenerating the Ni(0) catalyst, which then transfers to the end of the newly extended chain to begin the next cycle. nih.gov

This catalyst-transfer mechanism ensures that the catalyst remains at the reactive chain end, promoting a controlled, chain-growth polymerization process. wikipedia.org

Kinetic Studies and Determination of Propagation Rate Constants

Kinetic studies are essential for understanding the mechanism and optimizing the conditions of GRIM polymerization. Techniques like UV-Vis spectroscopy can be used to monitor the reaction in real time. researchgate.netresearchgate.net For the polymerization of 2-bromo-3-hexyl-5-iodothiophene (B174538), a close analog of the title compound, the reaction was found to be first-order in both catalyst and monomer concentration, which is consistent with transmetalation being the rate-determining step. umich.edu

The propagation rate constant (k_p) quantifies the rate at which monomer units are added to the growing polymer chain. researchgate.netcmu.edursc.org For the Ni(dppp)Cl2-catalyzed polymerization of 2-bromo-3-hexyl-5-iodothiophene, the propagation rate constant was determined to be significantly influenced by additives like LiCl. researchgate.net In the absence of LiCl, the k_p was relatively low. However, the addition of LiCl led to a dramatic increase in the polymerization rate. researchgate.net

| Additive | Ratio [LiCl]/[Monomer] | Propagation Rate Constant (k_p) (mol⁻¹L s⁻¹) | Reference |

|---|---|---|---|

| None | 0 | ~2.2 | researchgate.net |

| LiCl | 4 | 44 ± 5 | researchgate.net |

This table summarizes the effect of LiCl on the propagation rate constant for the polymerization of a thiophene monomer closely related to this compound.

Impact of Additives (e.g., LiCl) on Polymerization Rate and Control

Additives can have a profound impact on Grignard metathesis polymerization. Lithium chloride (LiCl) is a particularly effective additive that can enhance both the rate and control of the polymerization. researchgate.netresearchgate.netresearchgate.net The addition of LiCl to the Grignard reagent, often forming a "turbo-Grignard" reagent (iPrMgCl·LiCl), accelerates the halogen-magnesium exchange. rsc.orgclockss.orgresearchgate.net

Direct Arylation Polymerization (DArP) of Halogenated Thiophene Monomers

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods for synthesizing conjugated polymers. acs.orgresearchgate.net This method involves the formation of carbon-carbon bonds by coupling a C-H bond directly with a C-halide bond, thus avoiding the need for organometallic intermediates. unipd.itrsc.org

Atom- and Step-Economic Synthesis of Conjugated Polymers

The synthesis of conjugated polymers through methods that are both atom- and step-economic is a key goal in green chemistry and industrial manufacturing. advancedsciencenews.com Traditional cross-coupling reactions often generate stoichiometric amounts of byproducts. In contrast, modern polymerization techniques like Direct Arylation Polymerization (DArP) aim to reduce waste by forming C-C bonds through the activation of C-H bonds, avoiding the need for organometallic intermediates. advancedsciencenews.com This approach enhances synthetic efficiency and lowers costs. advancedsciencenews.com

Hydroaminoalkylation is another example of an atom-economic reaction, where amines are reacted with alkenes or alkynes, representing a C-H functionalization that is highly efficient. researchgate.net The principles of these efficient, one-pot procedures are being increasingly applied to the synthesis of complex polymer structures, minimizing the need to isolate and purify intermediates. advancedsciencenews.com For thiophene-based polymers, methods that proceed via C-S bond cleavage are also being explored as a new class of cross-coupling polycondensation reactions. nih.gov

Palladium-Catalyzed C-H Arylation Mechanisms

Palladium-catalyzed C-H arylation is a powerful tool for synthesizing conjugated polymers. This method allows for the direct coupling of aryl C-H bonds with aryl halides, offering a more direct route to polymer synthesis compared to traditional cross-coupling reactions that require pre-functionalized monomers. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by C-H bond activation/cleavage and reductive elimination to form the new C-C bond and regenerate the catalyst. rsc.orgmit.edu

In the context of anilides, for example, the arylation occurs at the ortho position, guided by a directing group. mit.edu The process can be achieved using Pd(OAc)2 as a catalyst, often with an oxidant like oxygen, and can be promoted by additives such as DMSO in an acidic solvent like trifluoroacetic acid (TFA). mit.edu For substrates like cyclic enaminones and benzophospholes, palladium-catalyzed C-H arylation has been developed using aryl iodides, often with excellent regioselectivity and without the need for a phosphine (B1218219) ligand. rsc.orgnih.gov

Regioselectivity and Site-Selectivity in DArP of Bromo-Iodothiophenes

Regioselectivity and site-selectivity are critical for controlling the structure and properties of conjugated polymers derived from unsymmetrical monomers like this compound. In DArP, the challenge is to selectively activate a specific C-H bond in the presence of other potentially reactive sites. The inherent reactivity difference between the C-I and C-Br bonds in bromo-iodothiophenes is exploited for selective polymerization. The C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Br bond.

Non-covalent interactions, such as hydrogen bonds and ion pairs, are increasingly being harnessed to control regioselectivity in catalytic reactions. rsc.orgresearchgate.net While extensively used for enantioselectivity, their application in directing which C-H bond is activated in a polymerization reaction is a growing area of research. rsc.orgresearchgate.net By designing catalysts and directing groups that utilize these subtle interactions, it is possible to steer the reaction towards a desired constitutional isomer, overriding the inherent reactivity of the substrate. researchgate.netpkusz.edu.cn This level of control is essential for producing polymers with well-defined structures and predictable electronic properties.

Solvent Effects on DArP Efficiency and Polymer Properties

The choice of solvent can have a profound impact on the efficiency of Direct Arylation Polymerization (DArP) and the properties of the resulting polymer. Solvents can influence catalyst solubility and stability, monomer reactivity, and the aggregation behavior of the growing polymer chains.

In the DArP of 2-bromo-3-hexylthiophene, a compound structurally similar to this compound, the effect of different amide solvents has been investigated. researchgate.net The structure of the solvent can affect the polymerization kinetics and the molecular weight of the resulting poly(3-hexylthiophene). Furthermore, chiral aggregations in polythiophenes, which influence their optical properties, are known to be sensitive to the solvent used during processing and polymerization. nih.gov For instance, the use of mixed water/alcohol solvents has been shown to improve selectivity in some palladium-catalyzed arylations. nih.gov

Comparative Analysis of Polymerization Methodologies

Different polymerization methods offer varying degrees of control over the final polymer structure, particularly concerning regioregularity and molecular weight.

Control over Regioregularity (Head-to-Tail Coupling)

Regioregularity, specifically the proportion of head-to-tail (HT) linkages, is crucial for the performance of poly(3-alkylthiophene)s (P3ATs). A high degree of HT coupling allows the polymer chains to adopt a planar conformation, which facilitates efficient solid-state packing and enhances charge carrier mobility. cmu.edu Regioirregular polymers, containing significant head-to-head (HH) or tail-to-tail (TT) couplings, have disrupted planarity and poorer electronic properties. cmu.edu

The Grignard Metathesis (GRIM) method is a highly effective technique for producing highly regioregular P3ATs. cmu.eduresearchgate.net In this method, treatment of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent leads to a mixture of magnesiated isomers. cmu.eduresearchgate.net Despite the formation of this mixture, subsequent polymerization with a nickel catalyst, such as Ni(dppp)Cl2, yields a polymer with very high HT content (>95%). cmu.eduresearchgate.net This high regioselectivity is attributed to a combination of kinetic and thermodynamic factors, where the catalyst selectively promotes the HT coupling pathway. cmu.educmu.edu For instance, the copolymerization of this compound with an analogue bearing an aniline (B41778) group via the GRIM method also results in a highly regioregular copolymer. mdpi.com

| Polymerization Method | Typical Head-to-Tail (HT) Regioregularity (%) | Catalyst | Key Features |

| Grignard Metathesis (GRIM) | >95% (typically ~98%) | Ni(dppp)Cl₂ | Tolerates a mixture of monomer regioisomers; relies on catalyst selectivity. cmu.eduresearchgate.net |

| Rieke Method | ~90% | Rieke Zinc | Requires highly active zinc for monomer preparation. |

| Catalyst-Transfer Polycondensation | >98% | Ni(dppe)Cl₂ | Can proceed in a chain-growth manner, allowing for controlled synthesis. nih.gov |

Molecular Weight Control and Polydispersity Index (PDI)

Control over the number-average molecular weight (Mn) and the polydispersity index (PDI) is essential for tailoring the physical and processing properties of polymers. youtube.com A low PDI (close to 1.0) indicates a narrow distribution of polymer chain lengths, which is characteristic of a "living" or controlled polymerization mechanism. researchgate.net

Kumada Catalyst-Transfer Polycondensation (KCTP) is a prominent method for achieving controlled polymerization of thiophenes. researchgate.net This chain-growth mechanism allows for the synthesis of polymers with predictable molecular weights, low PDIs, and complex architectures like block copolymers. researchgate.netresearchgate.net The polymerization of 2-bromo-3-hexyl-5-iodothiophene, for example, can be controlled by adjusting the monomer-to-catalyst ratio. researchgate.net The addition of salts like LiCl can significantly increase the polymerization rate without compromising control. researchgate.net Quenching the reaction with a strong acid instead of water can also help maintain a low PDI by promoting protonolysis of the polymer-catalyst complex before unwanted side reactions occur. researchgate.net

| Polymerization Method | Typical PDI | Molecular Weight (Mn) Control | Notes |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Low (e.g., 1.02 - 1.10) | Controlled by [Monomer]/[Initiator] ratio | Chain-growth mechanism; allows for block copolymer synthesis. researchgate.netresearchgate.net |

| Grignard Metathesis (GRIM) | Moderate to Low | Less precise than KCTP | Generally proceeds via a step-growth mechanism. |

| Direct Arylation Polymerization (DArP) | Variable | Can be challenging | Sensitive to reaction conditions and monomer purity. |

Strategies for End-Group Functionalization of Resultant Polymers

The precise control over the chemical nature of polymer chain ends is a crucial aspect of modern polymer synthesis, enabling the creation of well-defined macromolecular architectures such as block copolymers and surface-grafted polymers. For polymers derived from this compound, namely poly(3-dodecylthiophene) (P3DDT), end-group functionalization is typically achieved through strategies integrated with the living/controlled polymerization mechanisms employed for its synthesis, such as Grignard Metathesis (GRIM) polymerization or Kumada Catalyst-Transfer Polycondensation (KCTP). These methods allow for the introduction of a wide array of functional groups at the termini of the polymer chains.

The primary strategies for the end-group functionalization of P3DDT fall into two main categories: in-situ functionalization, which occurs at the termination of the polymerization, and post-polymerization modification of reactive end-groups.

In-Situ End-Capping via Grignard Metathesis (GRIM) Polymerization

A highly effective and straightforward method for introducing functional end-groups onto P3DDT chains is through the in-situ quenching of the "living" polymer chains generated during GRIM polymerization. In this process, after the desired molecular weight of the polymer has been reached, a specific Grignard reagent (R-MgX) is added to the reaction mixture. This reagent effectively terminates the polymerization by reacting with the nickel catalyst at the chain end, thereby "capping" the polymer with the 'R' group from the Grignard reagent.

The nature of the quenching Grignard reagent plays a critical role in determining the final end-group structure, leading to either monofunctionalized or difunctionalized polymers. This selectivity is largely influenced by the interaction of the newly formed end-group with the nickel catalyst.

Monofunctionalization: Grignard reagents containing unsaturation, such as vinyl, ethynyl, or allyl groups, typically result in monofunctionalized P3DDT. After the initial capping reaction, the unsaturated end-group can form a stable π-complex with the Ni(0) catalyst. This complexation deactivates the catalyst, preventing it from re-inserting into the polymer chain and reacting with the other chain end. cmu.edu

Difunctionalization: In contrast, when saturated Grignard reagents (e.g., alkyl or aryl Grignards) are used as quenching agents, difunctionalization is often observed. Following the initial capping event, the Ni(0) catalyst can dissociate from the newly formed chain end, remain active, and subsequently react with the bromine-terminated end of another polymer chain, leading to the introduction of the functional group at both ends. cmu.edu

The choice of Grignard reagent allows for the introduction of a diverse range of functionalities. For instance, protected functional groups, such as hydroxyl (-OH), amino (-NH2), or aldehyde (-CHO) groups, can be incorporated by using appropriately designed Grignard reagents. Subsequent deprotection steps then reveal the desired functional end-group. researchgate.netfigshare.com

The following table, based on findings from studies on the closely related poly(3-hexylthiophene) and representative of the expected behavior for P3DDT, illustrates the effect of different Grignard reagents on the end-group functionalization. cmu.eduresearchgate.netfigshare.com

| Grignard Reagent (R-MgX) | Predominant End-Group Structure | Functional Group Introduced |

| CH2=CH-MgBr | R / Br (Monofunctional) | Vinyl |

| HC≡C-MgBr | R / Br (Monofunctional) | Ethynyl |

| C6H5-MgBr | R / R (Difunctional) | Phenyl |

| CH3-MgBr | R / R (Difunctional) | Methyl |

| 4-(HO(CH2)2)-C6H4-MgBr (protected) | R / R (Difunctional) | Hydroxyethylphenyl |

| 4-(H2N)-C6H4-MgBr (protected) | R / R (Difunctional) | Aminophenyl |

Post-Polymerization Modification

An alternative, though often more complex, approach to end-group functionalization is the chemical modification of the polymer after it has been synthesized and isolated. This strategy is particularly useful when the desired functional group is incompatible with the conditions of the GRIM or KCTP polymerization.

Typically, this process begins with the synthesis of P3DDT that possesses a reactive end-group, most commonly a bromine atom. This bromine terminus can then be subjected to various chemical transformations to introduce the desired functionality. For example, cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to attach new functional moieties to the bromine end of the P3DDT chain.

While versatile, post-polymerization modification may present challenges in achieving complete conversion of the end-groups, potentially leading to a mixture of functionalized and unfunctionalized chains. Therefore, thorough purification and characterization are essential to ensure the homogeneity of the final product.

The successful synthesis and functionalization of end-capped P3DDT are typically verified using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the functional group, while Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the precise mass of the polymer chains and confirming the identity and distribution of the end-groups. cmu.eduunl.edunist.govdtic.milnist.gov

Copolymerization Strategies Employing 2 Bromo 3 Dodecyl 5 Iodothiophene

Synthesis of Poly(3-dodecylthiophene) Copolymers with Varying Thiophene (B33073) Comonomers

The synthesis of copolymers involving 2-bromo-3-dodecyl-5-iodothiophene is often achieved through chain-growth mechanisms like the Grignard Metathesis (GRIM) polymerization. mdpi.com This method allows for the creation of well-defined poly(3-dodecylthiophene) (P3DDT) based copolymers. A common strategy involves the copolymerization of this compound with other functionalized thiophene monomers to introduce specific properties into the final polymer. mdpi.com

For instance, a copolymer of poly(3-dodecylthiophene) can be synthesized by reacting this compound with a comonomer like 2-bromo-3-(12-bromododecyl)-5-iodothiophene. mdpi.com This process typically involves the formation of an organomagnesium intermediate, which is then polymerized using a nickel catalyst. mdpi.com The resulting copolymer, in this case, would feature side chains with terminal bromide groups, which can be further modified for specific applications, such as covalent functionalization of carbon nanotubes. mdpi.com The synthesis is designed to produce high regioregularity with minimal head-to-head linkages, which is crucial for optimizing the electronic properties of the conjugated polymer. mdpi.com

Quantitative Kinetic Comparison of Comonomer Reactivity Ratios in Catalyst-Transfer Copolymerization

Understanding the kinetics of copolymerization is essential for predicting and controlling the final polymer microstructure. In Kumada Catalyst-Transfer Polymerization (KCTP), the relative reactivity of the comonomers is described by reactivity ratios (r1 and r2). nih.govrsc.org These ratios are determined by the four propagation rate constants (k11, k12, k21, k22) that describe the addition of monomers (M1 or M2) to a growing polymer chain ending in either monomer unit.

A quantitative kinetic study was performed to compare the reactivity of this compound (referred to as 3DDT) with 2-bromo-3-hexyl-5-iodothiophene (B174538) (3HT) during KCTP. nih.govresearchgate.net The results showed that the reactivity ratios for this pair of comonomers are very close to 1. nih.gov This indicates that the two monomers have nearly identical reactivity and that the growing polymer chain does not discriminate between adding a 3DDT or a 3HT monomer. nih.govrsc.org This kinetic equivalence is attributed to the high structural similarity between the two monomers, both possessing simple, linear alkyl side chains. nih.gov

Table 1: Reactivity Ratios and Rate Constants for the Copolymerization of 3HT (M1) and 3DDT (M2)

| Parameter | Value | Description |

|---|---|---|

| r1 (k11/k12) | ~1 | Reactivity ratio of 3HT |

| r2 (k22/k21) | ~1 | Reactivity ratio of 3DDT |

| Product (r1*r2) | ~1 | Indicates ideal random copolymerization |

Data derived from kinetic studies on catalyst-transfer copolymerization. nih.govrsc.org

This near-identical reactivity leads to the formation of a random copolymer when 3DDT and 3HT are copolymerized in a batch reaction, with the composition of the copolymer being equivalent to the monomer feed ratio. nih.gov

Design and Synthesis of Block and Gradient Copolymer Architectures

The ability to design specific copolymer architectures, such as block or gradient copolymers, is highly dependent on the relative reactivities of the comonomers. nih.govrsc.org

Random Copolymers: As established, when comonomers like this compound (3DDT) and 3-hexylthiophene (B156222) (3HT) exhibit nearly identical reactivity (r1 ≈ r2 ≈ 1), a batch copolymerization process naturally yields a random copolymer. The monomer units are incorporated into the polymer backbone in a statistical fashion that reflects the initial monomer feed ratio. nih.gov

Gradient Copolymers: A gradient architecture is formed when one comonomer is significantly more reactive than the other (e.g., r1 > 1 and r2 < 1). In a batch polymerization, the more reactive monomer is consumed faster, leading to a polymer chain that is rich in the first monomer at one end and gradually becomes richer in the second monomer towards the other end. For example, the copolymerization of 3-hexylthiophene with the bulkier 3-(2-ethylhexyl)thiophene, which is less reactive, results in a gradient copolymer. nih.govrsc.org

Block Copolymers: The synthesis of well-defined block copolymers typically requires a living polymerization character and sequential addition of the monomers. rsc.orgnih.gov In this method, the first monomer is polymerized completely to form the first block. Then, the second monomer is introduced into the reaction mixture and polymerizes from the active end of the first block, creating a diblock structure. nih.gov This technique is essential when comonomers have different reactivities or when a sharp interface between blocks is desired. The controlled nature of KCTP makes it suitable for synthesizing such advanced architectures. rsc.org

Tailoring Polymer Backbones through Incorporation of Diverse Functionalized Thiophene Units

Copolymerization of this compound with a variety of functionalized thiophene comonomers is a powerful strategy for tailoring the properties of the resulting polymer backbone. By introducing specific functional groups, materials can be designed for applications ranging from sensors to advanced electronics. mdpi.commanchester.ac.uk

One approach involves synthesizing a copolymer of 3-dodecylthiophene (B10105) with an analogue that has a functional group, such as an aniline (B41778) group, at the end of its alkyl side chain. mdpi.com This creates a polymer backbone with pendant functional groups that can undergo further reactions, for example, to form covalent bonds with carbon nanotubes. mdpi.com

Another strategy involves copolymerizing a standard thiophene monomer with π-extended thieno nih.govresearchgate.netthiophene units that bear different electron-donating or electron-withdrawing groups. manchester.ac.uk For example, copolymers have been successfully synthesized using Suzuki coupling to combine 3-hexylthiophene with thieno nih.govresearchgate.netthiophene units functionalized with cyano (-CN), carboxylic acid (-COOH), or dimethylamine (B145610) (-N(CH3)2) groups. manchester.ac.uk These functional groups directly influence the electronic and optical properties of the polymer:

-CN and -COOH groups act as electron-withdrawing units, altering the polymer's electron affinity and electrochemical behavior.

-N(CH3)2 groups act as electron-donating units.

This approach allows for the fine-tuning of the polymer's electronic band gap, solubility, and thermal stability, and can impart specific sensory capabilities, such as fluoride (B91410) anion recognition. manchester.ac.uk The incorporation of such diverse units demonstrates the versatility of using building blocks like this compound to create complex, functional conjugated polymers. manchester.ac.ukmdpi.com

Reactivity Profile in Advanced Cross Coupling Reactions

Differential Reactivity of Bromo and Iodo Substituents on the Thiophene (B33073) Ring

The presence of two different halogen atoms at the 2- and 5-positions of the thiophene ring is the basis for the regioselective functionalization of 2-bromo-3-dodecyl-5-iodothiophene. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the stronger carbon-bromine bond. This difference in reactivity is the key to controlling the sequence of cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the organohalide to the palladium(0) complex. The relative rates of oxidative addition for different halogens typically follow the order I > Br > Cl. tcichemicals.com This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group.

For this compound, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. This allows for the selective activation of the C-I bond under carefully controlled reaction conditions, leaving the C-Br bond intact for subsequent transformations. This selective activation is crucial for the stepwise introduction of different functional groups at the C-5 and C-2 positions.

Research has demonstrated the selective reaction at the iodine-substituted position in compounds like 2-bromo-3-n-hexyl-5-iodothiophene. jcu.edu.aumdpi.com By carefully selecting the palladium catalyst, ligands, and reaction temperature, it is possible to achieve high chemoselectivity for the reaction at the C-5 position.

The differential reactivity of the C-I and C-Br bonds directly translates into high regioselectivity in carbon-carbon bond formation. By employing milder reaction conditions, the cross-coupling reaction can be directed exclusively to the more reactive C-5 position (the site of the iodo substituent). Following the initial coupling at the C-5 position, the less reactive C-2 position (the site of the bromo substituent) can be functionalized in a subsequent step, often by employing more forcing reaction conditions or a different catalytic system.

This stepwise approach has been successfully utilized in the synthesis of various disubstituted thiophenes. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-5 position of 2-bromo-3-alkyl-5-iodothiophene, followed by a subsequent coupling reaction at the C-2 position. jcu.edu.au This sequential functionalization strategy is a powerful tool for creating precisely defined thiophene-based oligomers and polymers with alternating functionalities.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they have been extensively applied to the functionalization of this compound and related compounds. The choice of the specific cross-coupling methodology depends on the desired functionality to be introduced.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organohalide, is a widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. tcichemicals.comnih.gov In the context of this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at either the C-2 or C-5 position.

Due to the higher reactivity of the C-I bond, the arylation will preferentially occur at the C-5 position under mild conditions. jcu.edu.au This allows for the synthesis of 2-bromo-3-dodecyl-5-arylthiophenes. The remaining bromo substituent can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid to generate unsymmetrically 2,5-diaryl-3-dodecylthiophenes. The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups and its use of relatively non-toxic and stable organoboron reagents. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Halide Position | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | C-5 (Iodo) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | High |

This table is illustrative and specific yields can vary based on the exact substrates and reaction conditions.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org This reaction is particularly valuable for the synthesis of conjugated polymers and complex organic molecules due to its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org

In the case of this compound, the Stille coupling can be used to introduce alkenyl, alkynyl, or aryl groups, thereby extending the conjugated system. Similar to the Suzuki-Miyaura coupling, the reaction can be performed selectively at the C-5 position by taking advantage of the greater reactivity of the C-I bond. This allows for the stepwise construction of highly conjugated systems. For instance, coupling with a vinylstannane at the C-5 position would yield a 2-bromo-3-dodecyl-5-vinylthiophene, which can then undergo further coupling at the C-2 position.

Table 2: Typical Reagents in Stille Coupling Reactions

| Organohalide | Organostannane | Palladium Catalyst | Ligand (if applicable) | Solvent |

|---|---|---|---|---|

| This compound | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene |

| This compound | Trimethyl(phenylethynyl)tin | PdCl₂(PPh₃)₂ | - | DMF |

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. wikipedia.org This reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms and is widely used for the synthesis of acetylenic compounds.

For this compound, the Sonogashira coupling provides a direct route to the introduction of an ethynyl group. The higher reactivity of the C-I bond allows for selective ethynylation at the C-5 position under mild conditions. wikipedia.org The resulting 2-bromo-3-dodecyl-5-alkynylthiophene can be a valuable intermediate for the synthesis of more complex conjugated materials, including polymers and dendrimers. The reaction is generally carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org

Table 3: Sonogashira Coupling Reaction Parameters

| Parameter | Typical Condition |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (B128534), Diisopropylamine (B44863) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to Reflux |

Palladium-Catalyzed C-H Activation and Arylation with Halogenated Thiophenes

Palladium-catalyzed reactions are a powerful tool for the functionalization of halogenated thiophenes. The differential reactivity of halogens is key to achieving selectivity. In molecules such as this compound, the C-I bond is significantly more susceptible to oxidative addition to a palladium(0) center than the C-Br bond. This allows for selective Suzuki or Stille cross-coupling reactions at the 5-position (C-I) while leaving the 2-position (C-Br) untouched for subsequent transformations. For instance, studies on 2,5-dibromo-3-methylthiophene have shown that Suzuki coupling can be controlled to selectively occur at the more reactive 5-position. researchgate.net

Beyond C-X coupling, palladium catalysis also enables the direct functionalization of C-H bonds. In dihalogenated thiophenes, the C-H bond at the 4-position can be targeted for direct arylation. nih.govorganic-chemistry.org This process, often referred to as direct C-H arylation, avoids the need for pre-functionalization (e.g., boronation or stannylation) of the coupling partner. organic-chemistry.org The presence of halogens can influence the reactivity of the adjacent C-H bond, and with the appropriate choice of catalyst, ligand, and conditions, selective C-H arylation can be achieved over C-X coupling. osti.govresearchgate.net For example, a phosphine-free bis(alkoxo)palladium complex has been shown to be efficient for the direct C-H arylation of thiophenes at low catalyst loadings. organic-chemistry.org

The table below illustrates typical conditions for the selective palladium-catalyzed arylation of a dihalogenated thiophene, highlighting the preference for reaction at the C-I bond.

Table 1: Representative Conditions for Palladium-Catalyzed Selective Arylation

| Entry | Arylating Agent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Position of Arylation | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 5 (C-I) | >95 |

| 2 | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 5 (C-I) | 92 |

Metal-Free Oxidative Cross-Coupling Approaches for Thiophene Derivatives

While palladium catalysis is highly effective, there is growing interest in metal-free cross-coupling reactions due to cost and sustainability considerations. These methods typically employ a stoichiometric oxidant to facilitate the formation of carbon-carbon bonds between two C-H bonds or a C-H bond and a C-X bond.

For thiophene derivatives, metal-free oxidative C-H/C-H cross-coupling can lead to the formation of bi- or polythiophenes, which are important in materials science. nih.gov These reactions can be promoted by oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or hypervalent iodine reagents. A photo-oxidative method using a catalytic amount of molecular iodine has also been demonstrated for the C-H/C-H coupling of thiophenes with carbonyl compounds, with aerial oxygen acting as the terminal oxidant. americanelements.com

In the case of this compound, the electron-rich nature of the thiophene ring, enhanced by the dodecyl group, makes it a suitable candidate for such oxidative couplings. However, controlling the regioselectivity can be challenging due to the multiple reactive sites. The reaction conditions would need to be carefully tuned to favor coupling at a specific C-H position, potentially the 4-position, over competing reactions at the halogenated sites. Research has shown that both electron-deficient and electron-rich thiophene substrates can undergo oxidative coupling to provide moderate-to-good yields. nih.gov

Table 2: Examples of Metal-Free Oxidative Coupling Approaches

| Coupling Partners | Oxidant | Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| Thiophene + Thiophene | DDQ | None | Dichloromethane | Bithiophene |

| Thiophene + Benzene | PhI(OAc)₂ | None | Acetic Acid | Aryl-thiophene |

Strategic Utilization of Ortho-Directing Halogens for Regioselective Functionalization

The halogen atoms in this compound can serve as more than just coupling handles; they can also act as directing groups to control the regioselectivity of C-H activation at an adjacent position. rsc.orgcam.ac.uk This is known as the ortho effect, where the halogen can coordinate to the metal catalyst, positioning it for the selective activation of the C-H bond at the 4-position.

This strategy is particularly valuable for achieving β-functionalization of the thiophene ring, which can be challenging to achieve through other means. osti.gov For instance, it has been shown that a bromide substituent can effectively direct the β-arylation of thiophenes using a palladium catalyst in the presence of a silver salt additive. osti.govresearchgate.net The silver salt is thought to play a crucial role in the C-H bond activation step. osti.gov

This directing effect allows for a stepwise functionalization strategy. First, the more reactive C-I bond at the 5-position can be functionalized via a standard cross-coupling reaction. Subsequently, the bromine at the 2-position can be used to direct the arylation of the C-H bond at the 4-position. Finally, the C-Br bond itself can be subjected to a third, distinct cross-coupling reaction, allowing for the synthesis of highly substituted and complex thiophene derivatives from a single starting material. This highlights the synthetic utility of having two different halogens strategically placed on the thiophene ring. researchgate.net

Advanced Characterization Techniques for 2 Bromo 3 Dodecyl 5 Iodothiophene and Its Polymeric Products

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopic techniques are fundamental in confirming the successful synthesis of 2-Bromo-3-dodecyl-5-iodothiophene and in characterizing the electronic and structural properties of the subsequently synthesized P3DDT.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton on the thiophene (B33073) ring and the various protons of the dodecyl side chain. The aromatic proton, being in a unique chemical environment, will appear as a singlet. The protons of the dodecyl chain will show characteristic multiplets, with the chemical shifts of the protons closer to the thiophene ring being influenced by its aromaticity.

Based on data for structurally similar compounds, the expected chemical shifts (δ) in parts per million (ppm) are as follows:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Thiophene-H | ~7.10 | Singlet |

| α-CH₂ (of dodecyl) | ~2.55 | Triplet |

| β-CH₂ (of dodecyl) | ~1.55 | Multiplet |

| (CH₂)₉ (bulk of dodecyl) | ~1.25 | Multiplet |

| CH₃ (terminal methyl) | ~0.88 | Triplet |

This interactive data table is based on expected values for this compound, informed by spectral data of analogous compounds.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the thiophene ring will have characteristic chemical shifts, with the carbons bonded to bromine and iodine appearing at lower fields. The numerous carbon atoms of the dodecyl chain will also be resolved, though some overlap in the bulk of the chain is expected.

Expected ¹³C NMR chemical shifts for this compound are presented below, based on analogous structures researchgate.net:

| Carbon | Expected Chemical Shift (ppm) |

| Thiophene C3 | ~142.1 |

| Thiophene C4 | ~128.4 |

| Thiophene C2 | ~125.3 |

| Thiophene C5 | ~108.9 |

| Dodecyl Carbons | 22-32 |

This interactive data table illustrates the anticipated ¹³C NMR chemical shifts for the thiophene ring of this compound, with the dodecyl chain carbons resonating in the typical aliphatic region.

UV-Vis spectroscopy is a key technique for investigating the electronic properties of both the monomer and the resulting polymer, P3DDT. For the monomer, the UV-Vis spectrum will show absorption bands corresponding to electronic transitions within the thiophene ring. However, the real power of this technique is demonstrated in the analysis of the conjugated polymer.

Upon polymerization of this compound to form P3DDT, a significant red-shift in the absorption maximum (λmax) is observed. This is due to the extension of the π-conjugated system along the polymer backbone. The position of the λmax is directly related to the effective conjugation length of the polymer chain. In solution, P3DDT typically exhibits a λmax around 413-450 nm. In the solid state (as a thin film), intermolecular interactions and chain ordering lead to a further red-shift, with the λmax often appearing above 500 nm . This thermochromic effect, where the absorption spectrum changes with temperature, can also be studied to understand conformational changes in the polymer backbone.

The UV-Vis absorption spectrum of P3DDT provides valuable information about the electronic band gap of the material, a critical parameter for its application in electronic devices.

| Sample | Solvent/State | λmax (nm) |

| Poly(3-dodecylthiophene) | Chloroform (B151607) Solution | ~413 |

| Poly(3-dodecylthiophene) | Thin Film | ~415-520 |

This interactive data table summarizes typical UV-Vis absorption maxima for P3DDT in solution and as a thin film.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum will confirm the presence of the thiophene ring and the alkyl side chain.

Key characteristic absorption bands expected in the FT-IR spectrum include:

C-H stretching vibrations of the dodecyl chain, typically observed in the 2850-2960 cm⁻¹ region.

C=C stretching vibrations of the thiophene ring, which appear in the 1400-1550 cm⁻¹ range.

C-S stretching vibrations of the thiophene ring, which can be found in the 600-800 cm⁻¹ region.

C-H out-of-plane bending vibrations of the substituted thiophene ring, which are also expected in the 600-900 cm⁻¹ range.

Upon polymerization to P3DDT, the FT-IR spectrum will show a persistence of the dodecyl chain and thiophene ring vibrations. The disappearance of any bands associated with the C-Br and C-I bonds at the 2 and 5 positions of the monomer can indicate successful polymerization.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 |

| C=C stretch (thiophene) | 1400-1550 |

| C-S stretch (thiophene) | 600-800 |

| C-H bend (thiophene) | 600-900 |

This interactive data table highlights the expected FT-IR absorption regions for the key functional groups in this compound and its polymer.

Chromatographic and Mass Spectrometric Methods for Molecular Weight and Polymer Architecture

To fully characterize the polymeric products of this compound, it is essential to determine their molecular weight, molecular weight distribution, and end-group structures. Chromatographic and mass spectrometric techniques are the primary methods for obtaining this information.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to a greater extent and elute later.

For P3DDT, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI provides a measure of the breadth of the molecular weight distribution, with a value close to 1.0 indicating a narrow distribution, which is often desirable for controlled polymerizations. The choice of solvent and calibration standards (typically polystyrene) are critical for obtaining accurate molecular weight data.

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is biased towards larger molecules. |

| PDI (Polydispersity Index) | A measure of the uniformity of the polymer chain lengths. |

This interactive data table defines the key parameters obtained from GPC analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the detailed characterization of polymers. It is particularly useful for determining the absolute molecular weight of oligomers and for identifying the chemical structure of the polymer end-groups. nih.gov

In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ions.

For P3DDT, MALDI-TOF MS can reveal the nature of the end-groups, which can be influenced by the polymerization conditions and quenching agents used. nii.ac.jp For example, H/H, H/Br, and Br/Br end-groups have been identified in regioregular poly(3-dodecylthiophene). nii.ac.jp This information is crucial for understanding the polymerization mechanism and for designing polymers with specific end-group functionalities for further reactions. nih.govnii.ac.jp The high resolution of MALDI-TOF MS allows for the differentiation of polymer chains with different end-groups, providing a level of detail not achievable with GPC alone. s-a-s.org

Morphological and Microstructural Analysis of Polymeric Systems

The macroscopic performance of polymeric films derived from this compound is intimately linked to their microscopic and nanoscale morphology. Techniques that can probe the surface and bulk structure are therefore essential.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of polymeric films. For polymers synthesized from this compound, SEM analysis can reveal critical information about the film's quality, such as the presence of pores, cracks, or other defects that could impact device performance. The porosity of polythiophene films, for instance, has been confirmed through SEM analysis, which can influence factors like charge transport and device efficiency researchgate.net. The morphology of these films is highly dependent on the processing conditions, such as the solvent used, the deposition method, and any post-deposition annealing treatments.

| Parameter | Observation | Implication |

| Surface Roughness | Can be qualitatively assessed from image contrast. | Affects interfacial contact in multilayer devices. |

| Porosity | Presence and size distribution of pores. | Influences permeability and active surface area. |

| Film Uniformity | Homogeneity of the film across the substrate. | Crucial for consistent device performance. |

| Crystalline Domains | Can sometimes be visualized at high magnification. | Provides insight into the solid-state packing. |

X-ray Diffraction (XRD) is an indispensable tool for probing the crystalline structure and solid-state packing of semi-crystalline polymers like those derived from this compound. The diffraction patterns provide information on the arrangement of the polymer chains, the degree of crystallinity, and the orientation of the crystalline domains.

For the closely related poly(3-dodecylthiophene) (P3DDT), XRD studies have provided significant insights into its semi-crystalline nature nist.gov. P3DDT exhibits a lamellar packing structure, with the d-spacing being a key parameter that can be determined from the position of the (h00) diffraction peaks. A Warren-Averbach line-shape analysis of P3DDT has been used to measure the volume-averaged crystallite sizes, lattice parameter variations, and disorder fluctuations nist.gov.

The degree of crystallinity in polythiophenes is a critical parameter that influences their electronic properties. A combination of wide-angle X-ray diffraction (WAXD), mass density, and solid-state NMR has been used to quantify the absolute degree of crystallinity in regioregular poly(3-hexylthiophene) (rr-P3HT), revealing values in the range of 47–56% at room temperature osti.gov. Heat treatment can significantly increase the crystallinity of polythiophene, leading to improved structural order dtic.mil.

| XRD Parameter | Information Obtained | Typical Values for Poly(3-alkylthiophenes) |

| (h00) Peak Position | Inter-chain distance (d-spacing) | For P3DDT, a nominal d-spacing of 26.2 Å is observed at room temperature nist.gov. |

| Peak Broadening | Crystallite size and lattice disorder | Analysis can separate the effects of size and disorder nist.gov. |

| Integrated Intensity | Degree of crystallinity | Can be used to quantify the crystalline fraction of the material osti.govdtic.mil. |

Electrochemical Characterization for Charge Transport Properties

The electrochemical behavior of polymers derived from this compound is fundamental to their application in electronic devices. Techniques like cyclic voltammetry (CV) provide information on the oxidation and reduction potentials, which are related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for determining charge injection and transport properties.

The charge transport in conducting polymers can be influenced by factors such as doping levels and the degree of crystallinity researchgate.net. In lightly doped polymers with intrinsic disorder, the Fermi level is often pinned in the density of states (DOS) tail, where the states are highly localized researchgate.net. The electrical conductivity is inversely proportional to paracrystallinity researchgate.net.

Electrochemical impedance spectroscopy (EIS) can also be employed to study the charge transfer resistance and other interfacial phenomena. The typical voltammetric behavior of polythiophenes often shows quasi-reversible redox couples corresponding to the p-doping and de-doping processes mdpi.com.

| Electrochemical Parameter | Technique | Significance |

| Oxidation/Reduction Potentials | Cyclic Voltammetry (CV) | Determines HOMO/LUMO energy levels and electrochemical stability. |

| Doping/De-doping Behavior | CV, Chronoamperometry | Relates to the ability to support charge carriers. |

| Charge Carrier Mobility | Space-Charge Limited Conduction (SCLC) measurements | Quantifies the efficiency of charge transport within the material. |

| Charge Transfer Resistance | Electrochemical Impedance Spectroscopy (EIS) | Provides insight into charge injection barriers at electrode interfaces. |

Theoretical and Computational Investigations of 2 Bromo 3 Dodecyl 5 Iodothiophene and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations offer a powerful lens through which to examine the intricate electronic landscape of 2-bromo-3-dodecyl-5-iodothiophene. By modeling the electron density, researchers can predict a variety of molecular properties that govern the compound's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis and Energy Level Determination

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.orgyoutube.comtaylorandfrancis.comyoutube.com It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comtaylorandfrancis.comyoutube.com The energy and spatial distribution of these orbitals dictate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com

For thiophene (B33073) derivatives, DFT calculations are routinely used to determine the energies of the HOMO and LUMO, and the resulting energy gap (ΔE). researchgate.netresearchgate.netresearchgate.net This energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity. researchgate.netmdpi.com In the context of this compound, the HOMO is typically localized on the electron-rich thiophene ring and the dodecyl chain, while the LUMO is distributed across the thiophene ring and influenced by the electron-withdrawing halogen substituents. This distribution makes the molecule susceptible to electrophilic attack at the carbon atoms of the thiophene ring and influences its behavior in polymerization and cross-coupling reactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | -6.367 | -2.705 | 3.662 |

Influence of Halogen and Alkyl Substituents on Electronic Properties

The electronic properties of the thiophene ring are highly tunable through the strategic placement of substituents. asianpubs.orgresearchgate.netnih.gov The dodecyl group, being an electron-donating alkyl chain, increases the electron density of the thiophene ring, thereby raising the HOMO energy level. This generally enhances the nucleophilicity of the thiophene core.

Conversely, the bromine and iodine atoms are electron-withdrawing halogens. Their presence lowers the energy of both the HOMO and LUMO. researchgate.net This effect is due to their electronegativity and their ability to participate in halogen bonding. rsc.org The interplay between the electron-donating dodecyl group and the electron-withdrawing halogens creates a unique electronic environment in this compound, influencing its reactivity and the properties of materials derived from it. DFT studies have been instrumental in quantifying these substituent effects, providing a predictive framework for designing novel thiophene-based materials with tailored electronic characteristics. mdpi.comresearchgate.netresearchgate.netscispace.commdpi.com

| Substituent Type | Effect on Thiophene Ring | Impact on HOMO Energy | Impact on LUMO Energy | Overall Effect on Reactivity |

|---|---|---|---|---|

| Electron-donating (e.g., -CH3) | Increases electron density | Increases | Increases | Increases nucleophilicity |

| Electron-withdrawing (e.g., -NO2) | Decreases electron density | Decreases | Decreases | Increases electrophilicity |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling provides a virtual laboratory to explore the step-by-step mechanisms of complex chemical reactions involving this compound. This allows for a deeper understanding of reaction kinetics and the factors that control the formation of specific products.

Theoretical Studies of Halogenation Mechanisms

The halogenation of thiophenes is a fundamental reaction for introducing functional handles onto the thiophene ring. iust.ac.iryoutube.com Computational studies, often employing DFT, have been used to investigate the mechanisms of these reactions. researchgate.netacs.org These studies can elucidate the role of the halogenating agent and the reaction conditions on the regioselectivity of the halogenation process. For instance, theoretical models can predict whether halogenation will occur preferentially at the α- or β-positions of the thiophene ring, a critical factor in the synthesis of well-defined monomers for polymerization. iust.ac.ir The insights gained from these computational investigations can guide the experimental design for the efficient and selective synthesis of compounds like this compound.

Computational Insights into Polymerization Kinetics and Regioselectivity

The polymerization of thiophene monomers is a key process for creating conductive polymers used in organic electronics. researchgate.net Computational modeling has been employed to study the kinetics and regioselectivity of polymerization reactions, such as Kumada catalyst-transfer polycondensation (KCTP). researchgate.netnih.govmdpi.com These studies can help to understand how the structure of the monomer, including the nature of its substituents, influences the rate of polymerization and the regularity of the resulting polymer chain. For this compound, computational models can predict the relative reactivity of the bromo and iodo groups, providing insights into the control of the polymerization process and the final properties of the poly(3-dodecylthiophene) produced.

Predicting Reactivity and Selectivity in Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for forming carbon-carbon bonds and are widely used to synthesize complex thiophene-based architectures. jcu.edu.aunih.govnih.govd-nb.info Computational modeling has emerged as a valuable tool for predicting the reactivity and selectivity of these reactions. nih.govchemrxiv.orgresearchgate.net DFT calculations can be used to model the transition states of the catalytic cycle, providing insights into the factors that govern the efficiency and outcome of the reaction. researchgate.net For this compound, these theoretical predictions can help to optimize reaction conditions for selective coupling at either the bromo- or iodo-substituted positions, enabling the synthesis of a diverse range of functionalized thiophene derivatives. nih.govnih.gov

Modeling Intermolecular Interactions in Polymeric Assemblies

The performance of organic electronic devices based on thiophene polymers is intrinsically linked to the supramolecular organization of the polymer chains. Theoretical and computational modeling provides indispensable tools for understanding and predicting the intermolecular interactions that govern the assembly of polymers derived from monomers like this compound. These models offer molecular-level insights into how chemical structure dictates solid-state morphology and, consequently, material properties.

At the heart of these polymeric assemblies are non-covalent interactions, which include π-π stacking, van der Waals forces, and, crucially for halogenated thiophenes, halogen bonding. tuni.fiulb.ac.be The presence of both bromine and iodine atoms on the thiophene ring of this compound introduces the potential for strong, directional halogen bonds (XBs). The iodine atom, in particular, is an effective halogen bond donor due to its large size and polarizability, which results in a significant region of positive electrostatic potential (the σ-hole) opposite the C-I covalent bond. tuni.fiacs.org

Computational methods, particularly Density Functional Theory (DFT), are employed to quantify the strength of these interactions. Studies on analogous halothiophene systems reveal that C-I···X' interactions (where X' can be another halogen) have interaction energies (ΔEint) ranging from -4.4 to -18.7 kJ mol−1. tuni.fiacs.org The strength of the σ-hole increases in the order Cl < Br < I, making the iodine on the thiophene ring the primary site for directional halogen bonding that influences crystal packing and polymer chain alignment. tuni.fiulb.ac.be X-ray crystallography and DFT calculations on similar ditopic systems have shown that self-association through C–X···NPy (where X = Cl, Br, I) halogen bonds can have energies ranging from −5.4 to −19.6 kJ mol−1, depending on the halogen. tuni.fiacs.org

The dodecyl side chain plays a critical, albeit different, role. While not directly involved in the electronic conjugation of the polythiophene backbone, these long alkyl chains are fundamental in controlling solubility and influencing the long-range order of the polymer assemblies. Molecular Dynamics (MD) simulations are a powerful technique used to model the conformational behavior of these polymer chains and their aggregation. rsc.orguakron.edu For the closely related Poly(3-dodecylthiophene) (P3DDT), MD simulations and experimental studies show that the ordering of polymer chains into π-stacked aggregates is highly dependent on factors like the processing solvent. rsc.org The interplay between the attractive forces of the conjugated backbones and the steric and van der Waals interactions of the dodecyl side chains dictates the final morphology, leading to different degrees of crystallinity and varied electronic properties. rsc.orgaps.org

Modeling efforts often focus on predicting the most stable packing arrangements, such as edge-on or face-on orientations relative to a substrate, which are critical for charge transport in applications like field-effect transistors. rsc.org These simulations can correlate structural features, like the degree of regioregularity, with the resulting electronic and optical properties by accounting for both intrachain and interchain interactions. aps.orgmdpi.com The combination of DFT for understanding specific, short-range interactions and MD simulations for modeling large-scale morphology provides a comprehensive framework for the rational design of thiophene-based polymeric materials with tailored properties. rsc.orgrsc.org

Data Tables

Table 1: Calculated Interaction Energies for Halogen Bonds in Thiophene-Based Systems This table presents theoretically calculated interaction energies for different types of halogen bonds relevant to halothiophene assemblies, computed at the PBE0-D3/def2-TZVP level of theory.

| Interacting Pair | Interaction Type | Interaction Energy (ΔEint) (kJ mol⁻¹) | Reference |

| C/N–I···X′ | Halogen Bond (X′ = Cl, Br, I) | -4.4 to -18.7 | tuni.fi, acs.org |

| C/N–I···NPy | Halogen Bond | -26.3 to -56.0 | tuni.fi, acs.org |

| C–X···NPy | Halogen Bond (X = Cl, Br, I) | -5.4 to -19.6 | tuni.fi, acs.org |

Emerging Research Frontiers and Future Directions

Development of Next-Generation Catalytic Systems for Controlled Polymerization